molecular formula C8H17NO2 B13493144 Methyl 2-amino-2,3-dimethylpentanoate

Methyl 2-amino-2,3-dimethylpentanoate

Cat. No.: B13493144
M. Wt: 159.23 g/mol
InChI Key: AAIGDUCRROAUCG-UHFFFAOYSA-N
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Description

Methyl 2-amino-2,3-dimethylpentanoate is an organic compound with the molecular formula C8H17NO2 It is a derivative of pentanoic acid, featuring an amino group and two methyl groups attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2,3-dimethylpentanoate typically involves the esterification of 2-amino-2,3-dimethylpentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2,3-dimethylpentanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Acyl chlorides or anhydrides are used for acylation reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Methyl 2-amino-2,3-dimethylpentanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2,3-dimethylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active compound. These interactions can modulate biochemical pathways and elicit specific biological responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3,4-dimethylpentanoate
  • Methyl 2-amino-4,4-dimethylpentanoate
  • 2-Amino-2-methyl-1-propanol

Uniqueness

Methyl 2-amino-2,3-dimethylpentanoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

methyl 2-amino-2,3-dimethylpentanoate

InChI

InChI=1S/C8H17NO2/c1-5-6(2)8(3,9)7(10)11-4/h6H,5,9H2,1-4H3

InChI Key

AAIGDUCRROAUCG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)(C(=O)OC)N

Origin of Product

United States

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